Product packaging for alpha-Chloro-4-fluorobenzaldoxime(Cat. No.:)

alpha-Chloro-4-fluorobenzaldoxime

Cat. No.: B8807927
M. Wt: 173.57 g/mol
InChI Key: VDMJCVUEUHKGOY-UHFFFAOYSA-N
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Description

Contextual Placement within Halogenated Benzaldoximes and Related Organic Intermediates

Halogenated benzaldoximes belong to the broader class of oximes, which are characterized by the functional group RR'C=NOH. wikipedia.org Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org The introduction of halogen atoms onto the benzaldoxime (B1666162) structure significantly modifies its electronic properties and reactivity.

Alpha-Chloro-4-fluorobenzaldoxime is a member of a specific subgroup known as α-halo oximes. The presence of a halogen at the alpha-carbon (the carbon atom adjacent to the oxime functional group) is a key structural feature. acs.org These compounds are recognized as valuable synthetic intermediates. acs.org Furthermore, the fluorine atom at the para-position of the benzene (B151609) ring places it within the category of para-halogenated aromatic compounds, which have their own distinct reactivity patterns in electrophilic aromatic substitution reactions. wikipedia.orgstackexchange.com

Historical Perspectives on the Development and Study of Substituted Oximes

The study of oximes dates back to the 19th century and was integral to the development of structural organic chemistry. wikipedia.orgbritannica.com Initially, their formation was a key method for the identification and characterization of aldehydes and ketones. britannica.com Over time, the focus shifted to their synthetic utility. The Beckmann rearrangement, a reaction that converts oximes into amides, is a classic example of their importance in organic synthesis. wikipedia.org

The development of methods for introducing substituents, such as halogens, onto the oxime structure expanded their synthetic potential. The synthesis of substituted benzaldoximes can be achieved through various methods, including microwave-assisted synthesis from substituted benzaldehydes and hydroxylamine hydrochloride in the presence of a base. google.com The exploration of substituted oximes has been driven by their role as precursors to a wide range of other functional groups and heterocyclic compounds. nih.gov

Significance of Halogenation at Alpha and Para Positions in Aromatic Oxime Chemistry

The halogenation at both the alpha and para positions of the benzaldoxime scaffold has profound implications for its chemical behavior.

Alpha-Halogenation: The presence of a chlorine atom at the alpha-position introduces a reactive site into the molecule. libretexts.org Carbonyl compounds with α-hydrogens can undergo substitution reactions with halogens. libretexts.org The electron-withdrawing nature of the halogen can increase the acidity of the alpha-proton, potentially influencing further reactions. chemistrysteps.com In the context of oximes, α-halo oximes are known to react with various reagents, such as triphenylphosphine, leading to the formation of other functional groups. acs.org

Para-Halogenation: Halogenation of an aromatic ring is a fundamental electrophilic aromatic substitution reaction. libretexts.orgmasterorganicchemistry.com The presence of a halogen, such as fluorine, on the benzene ring deactivates the ring towards further electrophilic substitution compared to unsubstituted benzene. stackexchange.com However, halogens are ortho-, para-directing substituents, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the ring. stackexchange.com In the case of this compound, the para-fluorine atom influences the electronic environment of the entire aromatic system.

The combination of these two halogenation patterns creates a molecule with multiple reactive centers, offering opportunities for selective chemical transformations.

Overview of Research Trajectories for Complex Halogenated Benzaldoxime Scaffolds

Research involving complex halogenated benzaldoxime scaffolds is multifaceted, exploring their synthesis, reactivity, and potential applications. The synthesis of these molecules often involves the halogenation of precursor compounds. For instance, methods for the selective ortho-bromination of substituted benzaldoximes have been developed using palladium-catalyzed C-H activation. acs.org

The reactivity of halogenated oximes is a significant area of investigation. Studies have explored the oxidative cyclization of oxime radicals to form heterocyclic structures like isoxazolines. nih.gov The presence of halogens can influence the course of these reactions.

Furthermore, the development of new molecular scaffolds is a key theme in medicinal chemistry and materials science. nih.gov Halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly recognized as a tool in molecular design. nih.gov The strategic placement of halogens on a scaffold, as seen in this compound, can be used to direct intermolecular interactions and influence the properties of resulting materials or the biological activity of drug candidates. nih.gov The search for new bioactive scaffolds often involves the synthesis and evaluation of complex molecules with diverse functional groups, including halogens. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClFNO B8807927 alpha-Chloro-4-fluorobenzaldoxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

4-fluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H

InChI Key

VDMJCVUEUHKGOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)F

Origin of Product

United States

Advanced Synthetic Methodologies for Alpha Chloro 4 Fluorobenzaldoxime

Chemo- and Regioselective Synthesis from 4-Fluorobenzaldehyde (B137897) Precursors

The most direct route to alpha-Chloro-4-fluorobenzaldoxime originates from the readily available 4-fluorobenzaldehyde. This pathway involves two key transformations: the formation of the oxime and the subsequent selective chlorination at the alpha-position.

Optimization of Oxime Formation Conditions for 4-Fluorobenzaldoxime

The initial step in this synthetic sequence is the conversion of 4-fluorobenzaldehyde to 4-fluorobenzaldoxime. This is typically achieved through a condensation reaction with a hydroxylamine (B1172632) salt, most commonly hydroxylamine hydrochloride. The reaction is generally carried out in a suitable solvent, and the pH is a critical parameter to control for optimal yield and purity.

The formation of oximes is known to be influenced by the acidity of the reaction medium. The reaction proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. This process is often catalyzed by either an acid or a base. For the synthesis of 4-fluorobenzaldoxime, various conditions can be employed, ranging from reactions in aqueous or alcoholic solutions to solvent-free methods. One efficient method involves grinding the aldehyde with hydroxylamine hydrochloride and a solid base like sodium carbonate at room temperature, which can lead to high yields in a short reaction time.

ParameterConditionOutcome
Reactants 4-Fluorobenzaldehyde, Hydroxylamine HydrochlorideFormation of 4-Fluorobenzaldoxime
Solvent Ethanol (B145695), Water, or Solvent-freeInfluences reaction rate and work-up
Base Sodium Carbonate, Pyridine, or other basesNeutralizes HCl and catalyzes the reaction
Temperature Room temperature to refluxAffects reaction kinetics

Strategies for Selective Alpha-Chlorination of Oximes

The introduction of a chlorine atom at the alpha-position of 4-fluorobenzaldoxime is a challenging yet crucial step. The direct alpha-chlorination of aldoximes requires a careful choice of chlorinating agent and reaction conditions to avoid side reactions, such as rearrangement or further chlorination.

One of the most common reagents for alpha-halogenation of carbonyl compounds and their derivatives is N-chlorosuccinimide (NCS). The reaction of an oxime with NCS can lead to the formation of the corresponding alpha-chloro-oxime. The mechanism likely involves the formation of an intermediate that facilitates the electrophilic attack of chlorine. The stability and reactivity of the resulting alpha-chloroaldoxime are important considerations. For instance, the synthesis of stable alpha-chloroaldoxime O-methanesulfonates has been reported, indicating that alpha-chloroaldoximes can be isolated and utilized in further synthetic transformations. nih.gov

The selection of the solvent is also critical, with non-polar aprotic solvents often being preferred to minimize side reactions. The reaction temperature is typically kept low to enhance selectivity.

ReagentConditionsProduct
N-Chlorosuccinimide (NCS)Inert solvent, controlled temperatureThis compound

Comparative Analysis of Stepwise vs. Convergent Synthetic Pathways

The synthesis of this compound can be approached through either a stepwise or a convergent strategy.

Convergent Synthesis: A convergent approach would involve the synthesis of two or more fragments of the molecule separately, which are then combined in the final steps to form the target compound. For this compound, a hypothetical convergent synthesis could involve the reaction of a pre-formed alpha-chloro-4-fluorobenzaldehyde with hydroxylamine. However, the synthesis and stability of alpha-chloro-4-fluorobenzaldehyde would be a key challenge in this approach. While convergent syntheses are often more efficient for complex molecules, for a relatively small molecule like this compound, the benefits might be less pronounced compared to the challenges of preparing the necessary precursors.

Exploration of Alternative Precursors and Reaction Cascades

To overcome some of the challenges associated with the direct functionalization of 4-fluorobenzaldehyde and its oxime, alternative synthetic routes involving different precursors and reaction cascades have been explored.

Halogenation of Aldehydes Followed by Oxime Formation

An alternative to the direct chlorination of the oxime is the chlorination of the aldehyde precursor, 4-fluorobenzaldehyde, at the alpha-position, followed by oximation. The alpha-halogenation of aldehydes can be achieved using various reagents, such as chlorine gas or sulfuryl chloride, often under radical or acidic conditions. google.commdpi.comlibretexts.org A patent describes the alpha-halogenation of aldehydes followed by oximation to produce 2-hydrocarbylthioaldoximes, demonstrating the feasibility of this sequence. google.com

The key advantage of this method is that the alpha-halogenation of aldehydes is a well-established reaction. However, controlling the selectivity of the halogenation to avoid over-halogenation or reaction at the aromatic ring can be challenging. The subsequent oximation of the alpha-haloaldehyde would then yield the desired this compound.

StepReactionReagents
1Alpha-chlorination of 4-fluorobenzaldehydeCl2, SO2Cl2, or NCS
2Oximation of alpha-chloro-4-fluorobenzaldehydeHydroxylamine hydrochloride, base

Multicomponent Reaction Approaches for Benzaldoxime (B1666162) Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to the synthesis of complex molecules. While a specific MCR for the direct synthesis of this compound is not well-documented, the general principles of MCRs can be applied to the synthesis of functionalized oximes.

For instance, visible-light-mediated three-component reactions have been developed for the synthesis of oxime esters from aldehydes, anilines, and N-hydroxyphthalimide esters. nih.govrsc.org Conceptually, an MCR could be designed involving 4-fluorobenzaldehyde, a source of nitrogen (like hydroxylamine), and a chlorinating agent. The challenge in such a reaction would be to control the sequence of events to ensure the formation of the desired product with high selectivity. The development of such a one-pot reaction would represent a significant advancement in the synthesis of alpha-halo-oximes.

Development of Sustainable and Atom-Economical Synthetic Procedures

Traditional methods for the synthesis of oximes often involve the use of hazardous reagents and solvents, leading to significant environmental concerns. ijprajournal.com In contrast, modern approaches prioritize the use of non-toxic, renewable, and easily recyclable materials. For instance, the synthesis of the precursor, 4-fluorobenzaldehyde oxime, can be achieved through more sustainable routes. One such approach involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride. Innovations in this area focus on replacing hazardous organic solvents with greener alternatives like water or employing solvent-free conditions. ijprajournal.comnih.gov

The use of catalysts is a cornerstone of green chemistry, as they can significantly enhance reaction rates and selectivity, often under milder conditions and with reduced waste generation. researchgate.net In the context of oxime synthesis, various catalytic systems have been explored. These include the use of natural acid catalysts derived from sources like citrus fruits, which offer an eco-friendly alternative to conventional acid catalysts. ijprajournal.com Phase transfer catalysts (PTCs) have also emerged as a powerful tool, facilitating reactions between reactants in different phases (e.g., a solid and a liquid), thereby eliminating the need for homogeneous solutions and often leading to higher yields and simpler work-up procedures. researchgate.netcrdeepjournal.orgslideshare.netresearchgate.netmdpi.com The application of PTCs can reduce reaction times and allow for the use of less hazardous bases and solvents. mdpi.com

Microwave-assisted synthesis represents a significant process intensification technique that aligns with the principles of green chemistry. google.comarkat-usa.orgresearchgate.netnih.govdergipark.org.tr By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. google.comarkat-usa.org This technique has been successfully applied to the synthesis of various benzaldoxime derivatives and offers a promising avenue for the sustainable production of α-chloro-4-fluorobenzaldoxime. google.comarkat-usa.org

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is a critical metric for evaluating the sustainability of a synthetic route. jocpr.comprimescholars.comrsc.org One-pot synthesis procedures are particularly attractive from an atom economy perspective as they combine multiple reaction steps into a single operation, thereby reducing the need for intermediate purification steps and minimizing solvent and energy consumption. researchgate.netjocpr.comresearchgate.net For the synthesis of α-chloro-4-fluorobenzaldoxime, a one-pot approach could involve the in-situ formation of 4-fluorobenzaldehyde oxime followed by its immediate chlorination.

While specific, optimized sustainable protocols for the direct synthesis of α-chloro-4-fluorobenzaldoxime are not extensively detailed in publicly available literature, the principles and methodologies described for the synthesis of related oximes and halo-oximes provide a clear framework for its development. The following tables summarize and compare various sustainable approaches for the synthesis of benzaldoxime derivatives, which can be adapted for the target compound.

Table 1: Comparison of Catalytic Methods for Oxime Synthesis

Catalyst TypeExampleSolventReaction ConditionsYield (%)Green Advantages
Natural Acid Citrus Limetta Juice ijprajournal.comWaterRoom TemperatureHighRenewable catalyst, mild conditions, green solvent. ijprajournal.com
Phase Transfer Quaternary Ammonium Salt researchgate.netcrdeepjournal.orgslideshare.netBiphasic (e.g., Water/Toluene)Room TemperatureHighReduced use of organic solvents, milder bases. researchgate.netcrdeepjournal.orgslideshare.net
Heterogeneous KF/Animal Bone Meal researchgate.netSolvent-freeGrinding80-96Recyclable catalyst, solvent-free conditions. researchgate.net

Table 2: Comparison of Synthesis Intensification Techniques for Benzaldoxime Derivatives

TechniqueSubstrateReaction TimeYield (%)Green Advantages
Microwave-Assisted google.comarkat-usa.orgSubstituted Benzaldehydes3-15 minutesHighDrastically reduced reaction times, energy efficiency. google.comarkat-usa.org
Conventional Heating ijprajournal.comSubstituted BenzaldehydesSeveral hoursModerate to High-

Chemical Reactivity and Transformation Pathways of Alpha Chloro 4 Fluorobenzaldoxime

Oxidative Transformations and Reaction Product Diversity

The oxidation of oximes can lead to a variety of products, including the regeneration of the parent carbonyl compound, nitrones, or dimeric species, depending on the oxidant and reaction conditions. For alpha-Chloro-4-fluorobenzaldoxime, oxidative pathways are of significant interest for synthetic applications.

Selective Oxidation Protocols Utilizing Various Reagents

While specific studies on the selective oxidation of this compound are limited in publicly accessible literature, the reactivity of the oxime functional group is well-documented. Oxidizing agents like N-chlorosuccinimide (NCS) have been successfully employed for the oxidation of related sulfinamides to sulfonimidamides, proceeding through an in situ formed sulfonimidoyl chloride. This suggests that chlorinating agents could potentially oxidize the oxime nitrogen of this compound.

Hypervalent iodine reagents, such as Dess-Martin periodinane or PhI(OAc)₂, are also known to be effective for the oxidation of oximes. These reagents can facilitate the conversion of aldoximes to nitrile oxides, which are valuable intermediates in 1,3-dipolar cycloaddition reactions.

Table 1: Potential Oxidizing Agents for this compound

Oxidizing AgentPotential Product TypeReference Reaction
N-Chlorosuccinimide (NCS)Oxidized Nitrogen SpeciesOxidation of sulfinamides
Hypervalent Iodine ReagentsNitrile OxideOxidation of aldoximes
Ozone (O₃)Carbonyl CompoundOzonolysis of oximes
Potassium Permanganate (KMnO₄)Carbonyl CompoundOxidation of oximes

Mechanistic Insights into Oxidation Reactions

The mechanism of oxime oxidation is highly dependent on the reagent used. With certain oxidizing agents, the reaction can proceed through a radical pathway. For instance, the oxidation of oximes can lead to the formation of iminoxyl radicals, which can then undergo further transformations.

In the case of hypervalent iodine reagents, the reaction with an aldoxime typically involves the formation of a nitrile oxide intermediate. This process is believed to occur through the initial reaction of the oxime with the iodine(III) reagent, followed by elimination to yield the nitrile oxide.

Reductive Conversions and Functional Group Manipulation

The reduction of this compound offers pathways to synthetically useful amines and hydroxylamines. The presence of both a C=N double bond and a C-Cl bond presents challenges in terms of chemo- and stereoselectivity.

Chemo- and Stereoselective Reduction Methods

The catalytic hydrogenation of oximes is a common method for their reduction. Depending on the catalyst and reaction conditions, this can yield either the corresponding hydroxylamine (B1172632) or the primary amine. For instance, catalytic hydrogenation over palladium on carbon (Pd/C) often leads to the primary amine through the intermediate hydroxylamine, which is further reduced. The presence of the alpha-chloro substituent may influence the reaction, potentially leading to dehalogenation as a side reaction.

The use of metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), is another viable reduction strategy. libretexts.org NaBH₄ is a milder reducing agent and may selectively reduce the C=N bond without affecting the C-Cl bond under controlled conditions. libretexts.org LiAlH₄ is a much stronger reducing agent and is likely to reduce both the oxime and the alpha-chloro group. libretexts.org

Influence of Catalyst and Solvent Systems on Reduction Outcomes

The choice of catalyst and solvent system is crucial in determining the outcome of the reduction of this compound. For catalytic hydrogenations, platinum-based catalysts in acidic media have been shown to favor the formation of hydroxylamines from oximes. In contrast, palladium catalysts often promote the formation of primary amines. The solvent can also play a significant role, with protic solvents potentially participating in the reaction mechanism.

For metal hydride reductions, the solvent choice is critical for controlling reactivity. Ethereal solvents like THF or diethyl ether are typically used for LiAlH₄ reductions, while protic solvents like methanol (B129727) or ethanol (B145695) are often used for NaBH₄ reductions. libretexts.org

Table 2: Potential Reduction Methods for this compound

Reducing Agent/SystemPotential ProductKey Considerations
H₂/Pd/C4-FluorobenzylaminePotential for dehalogenation
H₂/PtO₂N-(4-Fluorobenzyl)hydroxylamineFavored in acidic media
NaBH₄1-(4-Fluorophenyl)-1-chloromethyl)hydroxylamineMilder conditions, potential for selectivity
LiAlH₄1-(4-Fluorophenyl)methanamineStrong reducing agent, likely reduces both functionalities

Nucleophilic Substitution Reactions at the Alpha Position

The alpha-carbon of this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent C=N-OH group and the chlorine atom itself being a good leaving group. This allows for a range of nucleophilic substitution reactions to introduce new functional groups at this position.

The reactivity of the alpha-carbon in similar alpha-halocarbonyl compounds is well-established. These compounds readily react with a variety of nucleophiles, including amines, alkoxides, and thiolates, to afford the corresponding substitution products. While specific studies on this compound are not widely reported, it is expected to exhibit similar reactivity. The reaction would likely proceed via a standard Sₙ2 mechanism, with the rate and success of the reaction being dependent on the strength and steric bulk of the nucleophile.

Table 3: Potential Nucleophilic Substitution Reactions

NucleophilePotential Product
Amines (R₂NH)alpha-Amino-4-fluorobenzaldoxime
Alkoxides (RO⁻)alpha-Alkoxy-4-fluorobenzaldoxime
Thiolates (RS⁻)alpha-Thio-4-fluorobenzaldoxime
Cyanide (CN⁻)alpha-Cyano-4-fluorobenzaldoxime

Detailed Analysis of Nucleophilic Attack on the Imidoyl Chloride Moiety

The imidoyl chloride functional group, R-C(Cl)=N-OH, is analogous to an acyl chloride, rendering the carbon atom electrophilic and thus susceptible to attack by nucleophiles. In the case of this compound, this reactivity is a key feature in its chemical transformations.

Nucleophilic substitution at the imidoyl chloride carbon proceeds readily with a variety of nucleophiles, including amines, alcohols, and thiols. The general mechanism involves the addition of the nucleophile to the carbon-nitrogen double bond, followed by the elimination of the chloride ion.

Reaction with Amine Nucleophiles: The reaction with primary or secondary amines leads to the formation of the corresponding amidines. This transformation is a common and efficient method for introducing substituted amino groups into the molecular framework.

Reaction with Oxygen and Sulfur Nucleophiles: Alcohols and thiols can react with this compound to yield the corresponding O-imidates and S-thioimidates, respectively. These reactions often require basic conditions to deprotonate the nucleophile, thereby increasing its reactivity. For instance, reactions with thiophenols in the presence of a base like potassium carbonate proceed with the preservation of the N=C multiple bond to form thioimidates. d-nb.info

The electrophilicity of the imino carbon in imidoyl chlorides is a significant factor in these reactions. masterorganicchemistry.com The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to enhance this electrophilicity, potentially increasing the rate of nucleophilic attack compared to non-fluorinated analogues.

A study on polyfluoroaromatic imidoyl chloride derivatives demonstrated that reactions with charged S-nucleophiles and with S-nucleophiles in the presence of a base proceeded while preserving the N=C multiple bond in the resulting products. d-nb.info

Nucleophile TypeProductGeneral Reaction Conditions
Amines (R₂NH)AmidinesBase catalysis may be employed
Alcohols (ROH)O-ImidatesBase catalysis (e.g., K₂CO₃)
Thiols (RSH)S-ThioimidatesBase catalysis (e.g., K₂CO₃)

Investigation of Leaving Group Effects and Substituent Reactivity

The chloride ion in the imidoyl chloride moiety is a good leaving group, facilitating nucleophilic substitution reactions. The stability of the resulting chloride anion contributes to the thermodynamic driving force of these transformations. In the broader context of nucleophilic substitution on sp²-hybridized carbons, the nature of the leaving group is a critical determinant of reactivity.

The 4-fluoro substituent on the benzaldehyde (B42025) ring also plays a crucial role in the reactivity of the molecule. Fluorine is a highly electronegative atom, and its presence exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the imidoyl carbon, making it more susceptible to nucleophilic attack. This is a common principle in the chemistry of fluorinated organic compounds. beilstein-journals.org

However, the fluorine atom can also participate in nucleophilic aromatic substitution under certain conditions, although this is generally less favorable than reaction at the imidoyl chloride center. In reactions of polyfluorinated imidoyl chlorides, preferential substitution of a para-fluorine atom has been observed when other activating groups are present on the ring. d-nb.info

Cycloaddition Reactions and Heterocycle Formation

A significant and synthetically valuable reaction pathway for this compound involves its conversion to the corresponding nitrile oxide, which then readily undergoes [3+2] cycloaddition reactions. This transformation is a powerful tool for the construction of five-membered heterocyclic rings, particularly isoxazoles and their derivatives.

The generation of 4-fluorobenzonitrile (B33359) oxide from this compound (or more precisely, its hydroximoyl chloride precursor, N-hydroxy-4-fluorobenzimidoyl chloride) is typically achieved by dehydrochlorination in the presence of a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). nih.govresearchgate.netnih.gov

Once formed, the 4-fluorobenzonitrile oxide is a reactive 1,3-dipole that can react with a wide variety of dipolarophiles (molecules containing a double or triple bond) to yield cycloadducts.

Reactions with Alkenes and Alkynes: The cycloaddition of 4-fluorobenzonitrile oxide with alkenes leads to the formation of isoxazolines, while reaction with alkynes produces isoxazoles. These reactions are often highly regioselective. rsc.orgresearchgate.net

A study by Lin et al. (2022) detailed the synthesis of 3,4,5-trisubstituted isoxazoles through the [3+2] cycloaddition of various phenyl hydroximoyl chlorides, including the 4-fluoro derivative, with 1,3-dicarbonyl compounds in water. nih.govresearchgate.net This methodology highlights the utility of 4-fluorophenyl hydroximoyl chloride as a precursor to the corresponding nitrile oxide for the synthesis of complex isoxazoles. nih.govresearchgate.net The reactions were found to be efficient, proceeding at room temperature and affording good yields of the desired heterocyclic products. nih.govresearchgate.netresearchgate.net

The electronic nature of the substituents on both the nitrile oxide and the dipolarophile can influence the rate and regioselectivity of the cycloaddition. The electron-withdrawing fluorine atom on the phenyl ring of the nitrile oxide can affect its reactivity profile in these cycloaddition reactions. researchgate.net

DipolarophileHeterocyclic Product
AlkeneIsoxazoline
AlkyneIsoxazole
1,3-Diketone3,4,5-Trisubstituted Isoxazole
β-Ketoester3,4,5-Trisubstituted Isoxazole
β-Ketoamide3,4,5-Trisubstituted Isoxazole

Rearrangement Pathways and Intramolecular Processes

While cycloaddition via the nitrile oxide is a major pathway, this compound and its derivatives can potentially undergo other transformations, including rearrangements and intramolecular reactions.

One of the most well-known rearrangements of oximes is the Beckmann rearrangement , which converts an oxime into an amide under acidic conditions. youtube.comtubitak.gov.trmasterorganicchemistry.com For this compound, protonation of the hydroxyl group would be followed by migration of the 4-fluorophenyl group to the nitrogen atom with concurrent loss of the chloride ion. The resulting nitrilium ion would then be hydrolyzed to yield N-(4-fluorophenyl)formamide. The stereochemistry of the oxime is crucial for determining the migrating group in the Beckmann rearrangement. youtube.com

Mechanistic Investigations of Reactions Involving Alpha Chloro 4 Fluorobenzaldoxime

Elucidation of Reaction Kinetics and Rate-Determining Steps

While specific kinetic data for alpha-chloro-4-fluorobenzaldoxime is not extensively documented in publicly available literature, we can infer plausible kinetic behavior based on analogous systems, such as the chlorination of other oximes and reactions of similar halo-oximes. The rate of a reaction involving this compound, for instance, in a nucleophilic substitution at the sp2-hybridized carbon, is expected to be influenced by the concentration of both the substrate and the nucleophile, suggesting a second-order rate law.

Rate = k[this compound][Nucleophile]

The rate-determining step in such a reaction would likely be the initial attack of the nucleophile on the carbon atom of the C=N bond. The presence of the electron-withdrawing fluorine atom at the para-position of the benzene (B151609) ring is anticipated to influence the electron density at the reaction center, thereby affecting the rate constant, k.

Table 1: Hypothetical Rate Constants for the Reaction of this compound with a Nucleophile under Various Conditions

EntryNucleophileSolventTemperature (°C)Hypothetical Rate Constant (k, M⁻¹s⁻¹)
1Thiocyanate (SCN⁻)Acetonitrile251.2 x 10⁻³
2Thiocyanate (SCN⁻)Ethanol (B145695)250.8 x 10⁻³
3Azide (N₃⁻)Acetonitrile252.5 x 10⁻³
4Azide (N₃⁻)Acetonitrile405.1 x 10⁻³

Note: The data in this table is illustrative and based on general principles of chemical kinetics for similar reaction types. It is intended to provide a conceptual framework rather than report empirical findings.

Identification and Characterization of Reactive Intermediates

Reactions involving this compound can proceed through various reactive intermediates, the identification and characterization of which are crucial for a complete mechanistic picture. Depending on the reaction conditions, several key intermediates can be postulated.

One such intermediate is a nitrilium ion , which can be formed through the loss of the chloride ion. The positive charge in this intermediate is delocalized between the nitrogen and carbon atoms. The stability of this nitrilium ion would be influenced by the electronic nature of the substituents on the aromatic ring. The para-fluoro substituent, being inductively electron-withdrawing but mesomerically electron-donating, would have a nuanced effect on the stability of this intermediate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are instrumental in identifying such species.

Another potential set of reactive intermediates are iminyl radicals . These can be generated through homolytic cleavage of the N-O or C-Cl bond, often initiated by light or a radical initiator. The resulting iminyl radical, with the unpaired electron on the nitrogen atom, can then participate in a variety of radical-mediated transformations, such as cyclizations or additions to multiple bonds. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the direct observation and characterization of radical intermediates.

Comprehensive Analysis of Electronic and Steric Effects on Reactivity

The reactivity of this compound is significantly influenced by both electronic and steric factors. The presence of a fluorine atom at the para-position of the benzaldehyde (B42025) moiety plays a crucial role in modulating the electronic properties of the molecule.

Electronic Effects: The fluorine atom exerts a dual electronic effect: a strong -I (inductive) effect, which withdraws electron density from the aromatic ring, and a weaker +M (mesomeric) effect, which donates electron density through its lone pairs. For a substituent at the para position, the mesomeric effect often plays a more significant role in reactions involving the side chain. The electron-donating mesomeric effect of the fluorine atom can stabilize positively charged intermediates, such as the aforementioned nitrilium ion, by delocalizing the positive charge onto the aromatic ring. Conversely, the inductive effect can make the carbon atom of the C=N bond more electrophilic and thus more susceptible to nucleophilic attack.

Steric Effects: The steric hindrance around the reactive center of this compound is relatively low, as the key atoms lie in a plane. However, the geometry of the oxime (E or Z isomer) can influence the accessibility of the reactive sites to incoming reagents. The specific stereoisomer of the starting material can therefore have a profound impact on the stereochemical outcome of the reaction.

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis can play a pivotal role in controlling the selectivity and enhancing the efficiency of reactions involving this compound. Both organocatalysis and transition metal catalysis offer distinct advantages in this regard.

While this compound is already chlorinated, understanding the principles of organocatalytic alpha-chlorination is relevant to its synthesis and potential side reactions. Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. In the context of chlorinating a precursor like 4-fluorobenzaldoxime, an organocatalyst could facilitate the reaction by activating the substrate or the chlorinating agent. For instance, a chiral amine catalyst could react with an aldehyde precursor to form an enamine, which then undergoes enantioselective chlorination. While this applies to the aldehyde precursor, similar principles could be adapted for the functionalization of the oxime itself.

Transition metal catalysis is particularly relevant for reactions where the chlorine atom of this compound is substituted. Palladium-, nickel-, or copper-based catalysts are commonly employed in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

For example, in a Suzuki-Miyaura coupling, a palladium catalyst would facilitate the reaction between this compound and a boronic acid. The catalytic cycle would typically involve an oxidative addition of the C-Cl bond to the low-valent metal center, followed by transmetalation with the boronic acid derivative, and finally, reductive elimination to yield the cross-coupled product and regenerate the catalyst. The choice of ligand on the metal center is crucial for modulating the reactivity and selectivity of the catalyst.

Table 2: Plausible Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

EntryCoupling PartnerCatalyst SystemProduct Type
1Phenylboronic acidPd(PPh₃)₄ / BaseArylated oxime
2Terminal alkyneCuI / PdCl₂(PPh₃)₂ / BaseAlkynylated oxime
3AminePd₂(dba)₃ / Ligand / BaseAminated oxime

Note: This table presents hypothetical reaction schemes based on established cross-coupling methodologies.

Solvent Effects and Their Impact on Reaction Mechanisms

The choice of solvent can have a profound impact on the rate and mechanism of reactions involving this compound. Solvents can influence the solubility of reactants, stabilize or destabilize transition states and intermediates, and in some cases, directly participate in the reaction.

For reactions that proceed through polar or charged intermediates, such as the nitrilium ion, polar protic solvents like ethanol or water can stabilize these species through hydrogen bonding and dipole-dipole interactions. This stabilization can lower the activation energy and accelerate the reaction rate. However, these solvents can also solvate nucleophiles, potentially reducing their reactivity.

In contrast, polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) can also dissolve polar reactants but are less effective at solvating anions. This can lead to "naked" and more reactive nucleophiles, which can be advantageous in nucleophilic substitution reactions.

Nonpolar solvents like hexane or toluene are generally poor choices for reactions involving polar starting materials or intermediates, as solubility issues can hinder the reaction. The effect of the solvent on the reaction mechanism is a critical consideration in reaction design and optimization.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for probing the precise atomic arrangement within a molecule. For alpha-chloro-4-fluorobenzaldoxime, a combination of one-dimensional and two-dimensional NMR experiments would provide a definitive structural assignment.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Spectral Analysis

A complete analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra would form the foundation of the structural characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal signals corresponding to the aromatic protons and the hydroxyl proton of the oxime group. The aromatic region would likely display a complex splitting pattern due to the fluorine substituent and the relative positions of the protons on the benzene (B151609) ring. The chemical shift of the hydroxyl proton can be concentration and solvent dependent due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all seven carbon atoms in the molecule. The carbon atom attached to the fluorine would exhibit a characteristic large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine and the chloro-oxime group.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for fluorinated compounds. It would show a single resonance for the fluorine atom on the benzene ring. The chemical shift and coupling to adjacent protons would further confirm its position.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H (Aromatic)7.0 - 8.0MultipletJ(H,H), J(H,F)
¹H (OH)VariableSinglet-
¹³C (Aromatic)115 - 165Singlet, Doublet (due to F)J(C,F)
¹³C (C=N)140 - 160Singlet-
¹⁹F-100 to -120MultipletJ(F,H)

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the assignment of adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for determining the stereochemistry around the C=N double bond.

Stereochemical and Conformational Analysis via NMR

The C=N double bond in aldoximes can exist as either E or Z isomers. The stereochemistry of this compound could be determined using NOESY experiments, which would show through-space interactions between the oxime proton and the aromatic protons, allowing for the differentiation between the two possible geometric isomers. Conformational preferences of the molecule, such as the rotation around the C-C single bond connecting the aromatic ring and the oxime group, could also be investigated through advanced NMR techniques and computational modeling.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Pattern Determination

High-resolution mass spectrometry is essential for determining the elemental composition of a molecule with high accuracy.

For this compound (C₇H₅ClFNO), the predicted monoisotopic mass is 173.00436 Da. HRMS would be able to confirm this exact mass, providing strong evidence for the molecular formula. Furthermore, the presence of chlorine, with its characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+2 peak in the mass spectrum, further corroborating the presence of a chlorine atom in the molecule.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (in this case, the molecular ion of this compound). The resulting fragmentation pattern provides valuable information about the molecule's structure and the relative strengths of its chemical bonds. Expected fragmentation pathways could include the loss of small neutral molecules such as HCl, H₂O, or CO. Analysis of these fragments would allow for the piecing together of the molecular structure.

Interactive Data Table: Predicted HRMS Data for this compound

IonPredicted m/z
[M+H]⁺174.01164
[M+Na]⁺195.99358
[M-H]⁻171.99708

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the oxime (typically a broad band around 3200-3600 cm⁻¹), the C=N stretch (around 1640-1690 cm⁻¹), the N-O stretch (around 930-960 cm⁻¹), and various C-H and C=C stretching and bending vibrations from the aromatic ring. The C-F and C-Cl stretching vibrations would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C=N double bond and the aromatic ring vibrations are typically strong in the Raman spectrum.

By combining the data from these complementary spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved. While specific experimental data for this compound remains elusive in the public domain, the application of these standard and advanced analytical methods provides a clear roadmap for its complete characterization.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

A hypothetical crystallographic study would involve growing a single crystal of the compound suitable for diffraction analysis. The crystal would then be subjected to X-ray diffraction, and the resulting diffraction pattern would be used to solve and refine the crystal structure. The anticipated findings from such an analysis would be presented in a detailed crystallographic data table.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical FormulaC₇H₅ClFNO
Formula Weight173.57
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)5.432(2)
c (Å)14.789(6)
β (°)105.67(3)
Volume (ų)782.1(5)
Z4
Calculated Density (g/cm³)1.473
Absorption Coefficient (mm⁻¹)0.456
F(000)352

This hypothetical data suggests a monoclinic crystal system, which is common for organic molecules. The unit cell dimensions and angles would precisely define the repeating unit of the crystal lattice. From the refined structure, key intramolecular dimensions could be determined, such as the C=N bond length of the oxime, the N-O bond length, and the C-Cl bond length. Furthermore, the analysis would reveal the planarity of the fluorophenyl ring and the conformation of the chloro-oxime moiety relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, would also be elucidated, providing insight into the crystal packing and solid-state stability of the compound.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are studied)

The parent molecule, this compound, is not chiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center elsewhere in the molecule or through the formation of a chiral complex, chiroptical spectroscopy would be an essential tool for their characterization. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are highly sensitive to the stereochemical environment of a molecule.

For a hypothetical chiral derivative of this compound, chiroptical spectroscopy would be employed to determine the enantiomeric excess (ee) of a sample and to assign the absolute configuration of the enantiomers, often in conjunction with theoretical calculations.

A typical investigation would involve dissolving the enantiomerically enriched sample in a suitable solvent and recording its CD spectrum. The spectrum would show positive or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of the chromophores within the molecule. The intensity of these signals would be directly proportional to the enantiomeric excess.

Hypothetical Chiroptical Data for a Chiral Derivative of this compound

TechniqueWavelength (nm)Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹)
Circular Dichroism275+1.2 x 10⁴
Circular Dichroism240-0.8 x 10⁴

This hypothetical data indicates two Cotton effects of opposite sign, which is characteristic of molecules with multiple chromophores or complex electronic transitions. By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the synthesized derivative could be confidently assigned. Such studies are crucial in fields like medicinal chemistry, where the biological activity of a molecule is often highly dependent on its stereochemistry.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of alpha-Chloro-4-fluorobenzaldoxime. These calculations can predict molecular geometries, stabilities, and a variety of spectroscopic and thermochemical properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G**, can be utilized to determine the most stable three-dimensional arrangement of its atoms. These calculations would typically reveal bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

The stability of different isomers, such as the E and Z isomers of the oxime, can also be assessed by comparing their calculated energies. Generally, for benzaldoxime (B1666162) derivatives, the E isomer is found to be more stable. The calculated vibrational frequencies from DFT can confirm that the optimized geometry corresponds to a true energy minimum and can be used to predict the infrared (IR) spectrum of the molecule.

Table 1: Predicted Geometric Parameters for this compound using DFT (Note: This is a representative table based on typical values for similar compounds, as specific experimental or computational data for this exact molecule is not readily available in public literature.)

ParameterPredicted Value (Å or °)
C=N bond length1.28
N-O bond length1.41
C-Cl bond length1.75
C-F bond length1.35
C-N-O bond angle110.5
C-C=N bond angle121.0

For more accurate predictions of thermochemical data, such as the enthalpy of formation, and spectroscopic properties, higher-level ab initio methods can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide results with accuracy approaching that of experimental measurements.

These high-accuracy calculations are crucial for developing a detailed understanding of the molecule's thermodynamic stability and for predicting its behavior in various chemical environments. Spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts and UV-Vis absorption spectra, can also be predicted with a high degree of confidence using these methods.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of a larger ensemble of molecules, including their interactions with a solvent. MD simulations of this compound in a solvent like water or an organic solvent would reveal its conformational landscape and how it is influenced by the surrounding medium.

These simulations can track the movement of each atom over time, providing a dynamic picture of the molecule's flexibility and the different shapes it can adopt. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction. The simulations can also provide information on solvation energies and the structure of the solvent around the molecule.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity and selectivity of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and predict the products that will be formed.

A key aspect of predicting reactivity is the localization of transition states, which are the high-energy structures that connect reactants and products. Computational methods can be used to find the geometry and energy of these transition states, which allows for the calculation of the activation energy of a reaction. A lower activation energy implies a faster reaction.

For this compound, this could be applied to study reactions such as its hydrolysis, rearrangement, or reactions with nucleophiles. By mapping the entire reaction pathway, from reactants through the transition state to products, a detailed mechanistic understanding of the reaction can be obtained.

The presence of the fluorine and chlorine atoms on the benzaldoxime structure has a significant impact on its reactivity. The high electronegativity of the fluorine atom, for example, can influence the electron distribution in the benzene (B151609) ring and at the oxime functional group.

Computational analysis can quantify these substituent effects. For instance, by comparing the calculated reaction profiles of this compound with that of unsubstituted benzaldoxime, the influence of the halogen substituents on the activation energies and reaction thermodynamics can be determined. The fluorine atom's electron-withdrawing nature would be expected to affect the acidity of the oxime proton and the susceptibility of the carbon-chlorine bond to nucleophilic attack. This type of analysis is crucial for designing new molecules with desired reactivity.

Computational Design of Novel Synthetic Routes

The design of efficient and novel synthetic routes for molecules like this compound is increasingly being driven by computational methods. Computer-Aided Synthesis Design (CASD) employs sophisticated algorithms and extensive reaction databases to propose viable synthetic pathways. These tools can analyze a target molecule and suggest a series of reactions to construct it from simpler, commercially available starting materials.

For this compound, retrosynthesis software would begin by disconnecting the molecule at key functional groups. The primary disconnection would likely target the C=N-OH (oxime) functionality, a common and reliable transformation. This leads to the precursor 4-fluoro-alpha-chlorobenzaldehyde. Another key disconnection would be the C-Cl bond, suggesting a synthetic route from 4-fluorobenzaldehyde (B137897).

Modern retrosynthesis platforms utilize a combination of expert-coded reaction rules and machine learning models to evaluate the feasibility of each proposed step. synthiaonline.comchemai.iosigmaaldrich.comcas.org These systems can consider factors such as reaction conditions, potential side reactions, and the commercial availability of precursors. For instance, the software would identify that the oximation of an aldehyde is a high-yielding and common reaction. It would also assess various methods for the alpha-chlorination of the corresponding benzaldehyde (B42025), weighing the pros and cons of different reagents and conditions.

Furthermore, computational tools can aid in the discovery of entirely new synthetic methodologies. By simulating reaction mechanisms using quantum chemical calculations, researchers can explore unconventional bond formations and predict the viability of novel reactions. hokudai.ac.jp For fluorinated aromatic compounds, these simulations are particularly valuable for predicting regioselectivity and overcoming the challenges often associated with introducing fluorine and other halogens into a molecule. rsc.orgresearchgate.net

Table 1: Key Precursors in the Computationally Proposed Synthesis of this compound

Compound Name Role in Synthesis
4-Fluorobenzaldehyde Starting material for oximation and chlorination

Theoretical Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure verification and the interpretation of experimental data.

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The theoretical prediction of NMR chemical shifts (δ) has become a routine and highly accurate method for validating proposed structures. Density Functional Theory (DFT) is the most common quantum mechanical method used for this purpose. mdpi.comnih.gov

For this compound, the process would involve:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation, as the chemical shifts are highly sensitive to the molecular geometry.

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using a reference compound (e.g., tetramethylsilane for ¹H and ¹³C) and often a linear scaling equation to correct for systematic errors in the computational method. nrel.gov

The predicted ¹H, ¹³C, and ¹⁹F NMR spectra can then be compared with experimental spectra. A strong correlation between the predicted and measured chemical shifts provides high confidence in the structural assignment. mdpi.com This is particularly useful for complex molecules or for distinguishing between isomers. Machine learning models, trained on large datasets of experimental and calculated shifts, are also emerging as a rapid and accurate alternative to DFT calculations for predicting NMR spectra. rsc.orgmdpi.comnih.govnih.gov

Table 2: Predicted vs. Experimental NMR Correlation for a Hypothetical Validation

Nucleus Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Deviation (ppm)
¹H (oxime) 8.2 8.1 0.1
¹³C (C=N) 145.5 145.2 0.3

Vibrational Frequency Calculations and Assignment Assistance

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. sapub.org DFT calculations are highly effective at predicting the vibrational frequencies and intensities of a molecule. nih.gov

The computational process for this compound would involve calculating the second derivatives of the energy with respect to the atomic positions for the optimized molecular geometry. This yields a set of harmonic vibrational frequencies and their corresponding normal modes (the specific atomic motions for each vibration).

These calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other approximations in the theoretical model. nih.gov The primary utility of these calculations is in the detailed assignment of experimental spectra. nih.govmdpi.com By visualizing the calculated normal modes, each band in the experimental FTIR and Raman spectra can be confidently assigned to a specific molecular motion, such as C-F stretching, N-O-H bending, or aromatic ring vibrations. This detailed assignment is often challenging to achieve from experimental data alone, especially for molecules with many atoms.

Prediction of Collision Cross Sections (CCS) and Ion Mobility Studies

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation and characterization. youtube.com A key parameter derived from IMS is the collision cross section (CCS), which is a measure of the effective area of the ion as it tumbles and moves through a buffer gas. nih.gov The CCS is a robust and characteristic physicochemical property of an ion. mdpi.comnih.gov

The theoretical prediction of CCS values is a rapidly growing field that aids in the identification of unknown compounds. For a molecule like this compound, several computational approaches can be used to predict its CCS value:

Trajectory Method (TM): This is a highly accurate but computationally intensive method. It involves simulating the trajectories of a large number of buffer gas atoms (e.g., nitrogen or helium) colliding with the ion. The momentum transfer from these collisions is used to calculate the ion's mobility and thus its CCS. Software like HPCCS is used for these types of calculations. researchgate.net

Machine Learning Models: A more recent and much faster approach involves using machine learning (ML) algorithms. mdpi.comnih.gov These models are trained on large databases of experimentally measured CCS values for a diverse set of molecules. bohrium.com By using molecular descriptors (e.g., molecular weight, polar surface area, number of rotatable bonds) as input, these models can predict the CCS of a new molecule with high accuracy, often with a relative error of less than 3%. acs.org

The ability to accurately predict the CCS value for this compound provides a powerful tool for its confident identification in complex mixtures, even when an authentic analytical standard is not available. Comparing the experimentally measured CCS with a library of predicted values can significantly reduce the number of potential candidates for an unknown peak in an IMS-MS analysis. arxiv.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-Fluorobenzaldehyde
4-fluoro-alpha-chlorobenzaldehyde

Synthetic Utility and Applications As a Versatile Chemical Building Block Non Biological Focus

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of the hydroximoyl chloride group in alpha-chloro-4-fluorobenzaldoxime makes it a potent precursor for the synthesis of various heterocyclic compounds. This is primarily achieved through cycloaddition reactions where the in situ generated nitrile oxide acts as a 1,3-dipole.

Construction of Oxazole and Isoxazole Rings and Their Derivatives

While the direct synthesis of oxazole rings from this compound is not extensively documented in readily available literature, its application in the construction of isoxazole rings is well-established. The compound serves as a stable precursor to 4-fluorobenzonitrile (B33359) oxide, a reactive intermediate that readily undergoes [3+2] cycloaddition reactions with alkynes to yield highly substituted isoxazoles.

A notable application involves the synthesis of 3,4-diarylsubstituted isoxazoles. In a ruthenium-promoted 1,3-dipolar cycloaddition, 4-fluoro-N-hydroxybenzimidoyl chloride (generated from the corresponding aldoxime) reacts with various alkynes. This method has been utilized in the radiosynthesis of fluorine-18 labeled isoxazoles, demonstrating the utility of this building block in preparing compounds for applications such as positron emission tomography (PET). The reaction proceeds by treating the 4-fluorobenzaldoxime with a chlorinating agent, such as N-chlorosuccinimide (NCS), to form the hydroximoyl chloride in situ, which then generates the nitrile oxide for the cycloaddition.

Reactant 1Reactant 2 (Alkyne)Catalyst/ConditionsProduct
This compoundSubstituted AlkyneBase (to generate nitrile oxide), Heat or Catalyst (e.g., Ru-complex)3-(4-fluorophenyl)-4,5-disubstituted isoxazole

Annulation Reactions for the Formation of Polycyclic Frameworks

The application of this compound in annulation reactions, which involve the fusion of a new ring onto an existing molecular framework to form polycyclic systems, is a potential area of its synthetic utility. However, specific examples detailing the use of this particular compound in such transformations are not prominently reported in the surveyed scientific literature. In principle, the reactive nitrile oxide generated from this compound could participate in intramolecular cycloadditions or other annulation strategies with appropriately functionalized substrates to construct complex polycyclic architectures. Further research in this area could unveil novel synthetic pathways to valuable polycyclic compounds.

Role in the Preparation of Substituted Aromatic Nitriles via Aldoxime Dehydration

The conversion of aldoximes to nitriles is a fundamental transformation in organic synthesis, and this compound can serve as a precursor to 4-fluorobenzonitrile, a valuable synthetic intermediate. This dehydration can be achieved through both chemical and enzymatic methods.

Chemical Dehydration Methods and Optimization of Reaction Conditions

Various chemical reagents are known to effect the dehydration of aldoximes to nitriles. A patented process describes a method for producing organic nitriles from aldoximes using an acid salt as a catalyst. biosynth.com This method is advantageous as it avoids the use of harsh or hazardous dehydrating agents. For instance, heating an aldoxime, such as a halo-substituted benzaldoxime (B1666162), with an acid salt like sodium bisulfate can lead to the formation of the corresponding nitrile. biosynth.com The reaction conditions, including temperature and catalyst loading, can be optimized to achieve high conversion and yield.

Table of Dehydrating Agents for Aldoximes:

Dehydrating Agent General Reaction Conditions
Acid Salts (e.g., Sodium Bisulfate) Heating in a suitable solvent
Thionyl Chloride Often in the presence of a base
Acetic Anhydride High temperatures

Chemoenzymatic Approaches Utilizing Aldoxime Dehydratases

A greener and more sustainable alternative to chemical dehydration involves the use of enzymes, specifically aldoxime dehydratases (Oxd). These enzymes catalyze the direct conversion of aldoximes to nitriles under mild reaction conditions. While the direct application of aldoxime dehydratases on this compound has not been specifically detailed, these enzymes have been shown to act on a range of substituted benzaldoximes. This suggests that a chemoenzymatic approach, where the aldoxime is synthesized chemically and then subjected to enzymatic dehydration, is a feasible and environmentally benign route to 4-fluorobenzonitrile. The use of whole-cell biocatalysts overexpressing aldoxime dehydratases is a particularly attractive strategy for industrial applications.

Intermediate in the Synthesis of Advanced Organic Scaffolds

The versatility of this compound extends to its role as an intermediate in the synthesis of more complex and advanced organic scaffolds. The functional groups present in the molecule provide multiple reaction sites for further elaboration. While specific and detailed synthetic pathways originating from this compound to produce complex, named organic scaffolds are not widely available in the general scientific literature, its potential is evident from the reactivity of its constituent parts.

The 4-fluorophenyl group is a common motif in many pharmaceuticals and agrochemicals, and the hydroximoyl chloride functionality provides a gateway to a variety of heterocyclic systems. Therefore, it is plausible that this compound is utilized in proprietary industrial synthesis routes for the preparation of high-value molecules. Further academic exploration of the synthetic potential of this compound could lead to the development of novel and efficient routes to a wide range of advanced organic structures.

Despite a comprehensive search for scholarly articles, patents, and technical reports, no specific information is publicly available regarding the synthetic utility and applications of this compound in the areas outlined in the provided structure. Research detailing its use as a building block for quinolines and other nitrogen-containing systems, as a precursor for other halogenated aromatic compounds, or its potential applications in materials science and polymer chemistry could not be located.

The available information is limited to basic chemical identifiers, such as its CAS number (42202-95-9), molecular formula (C7H5ClFNO), and molecular weight (173.57 g/mol ). biosynth.comchemsrc.com Some commercial suppliers mention its use as an additive for the plating of alloys, thermoplastics, and rubber products, and suggest it may have antioxidant properties. biosynth.com However, these claims are not substantiated by detailed research findings within the public domain.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline due to the absence of relevant scientific literature and research data.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Challenging Transformations

The development of innovative catalytic systems is paramount for enhancing the efficiency, selectivity, and sustainability of chemical transformations involving alpha-Chloro-4-fluorobenzaldoxime.

Photocatalytic and Electrocatalytic Approaches

Currently, there is a lack of specific studies applying photocatalysis or electrocatalysis to the synthesis or transformation of this compound. Future research could explore the use of light-mediated or electricity-driven reactions to enable novel transformations that are difficult to achieve through traditional thermal methods. For instance, photocatalytic systems could be investigated for the controlled functionalization of the aromatic ring or for novel cross-coupling reactions involving the oxime moiety. Similarly, electrocatalytic methods might offer a green and efficient alternative for the reduction of the oxime or for mediating other redox-neutral transformations.

Biocatalytic Pathways for Sustainable Synthesis

The application of biocatalysis to the synthesis of this compound is another area ripe for exploration. While research into biocatalytic routes for oxime synthesis exists, specific enzymes tailored for the formation or modification of this particular halo-substituted benzaldoxime (B1666162) have not been reported. Future work could focus on screening existing enzyme libraries or employing directed evolution to develop biocatalysts capable of stereoselectively synthesizing or transforming this compound, offering a more sustainable and environmentally benign synthetic route.

Application of Flow Chemistry and Continuous Processing for Scalable Synthesis

The principles of flow chemistry and continuous processing offer significant advantages in terms of safety, scalability, and process control. However, the application of these technologies to the synthesis of this compound has not been documented in the available literature. Future research endeavors could focus on developing a continuous flow process for its synthesis, potentially from 4-fluorobenzaldehyde (B137897) and a chlorinating agent. This would involve optimizing reaction parameters such as residence time, temperature, and stoichiometry in a microreactor setup, which could lead to improved yields, higher purity, and safer handling of reactive intermediates.

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis. These computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes. For this compound, there is a significant opportunity to apply ML algorithms to predict its reactivity in various chemical transformations. Future work could involve creating a dataset of reactions involving structurally similar compounds to train an ML model. This model could then be used to predict the optimal catalysts, solvents, and temperatures for desired transformations of this compound, thereby accelerating the discovery of new reactions and synthetic pathways.

Exploration of New Chemical Reactivity and Undiscovered Transformations

The unique combination of a chloro, fluoro, and oxime functional group in this compound suggests a rich and largely unexplored reactivity profile. Future research should be directed towards discovering novel transformations of this compound. This could include exploring its potential as a precursor for the synthesis of complex heterocyclic compounds, its utility in novel coupling reactions, or its role in the development of new functional materials. A systematic investigation of its reactivity with a diverse range of reagents and under various reaction conditions is needed to unlock its full synthetic potential.

Design and Synthesis of this compound-Based Molecular Probes

The strategic design of molecular probes is pivotal for advancements in diagnostics, cellular imaging, and drug discovery. This compound serves as a valuable precursor in the synthesis of a diverse range of molecular probes, primarily through its conversion to the corresponding nitrile oxide and subsequent 1,3-dipolar cycloaddition reactions. This approach, a cornerstone of "click chemistry," allows for the efficient and specific conjugation of the 4-fluorophenyl isoxazole core to various functional moieties, including fluorophores, affinity tags, and therapeutic agents.

The design of these molecular probes typically involves three key components: a recognition element that selectively interacts with the target analyte, a signaling component (e.g., a fluorophore) that produces a detectable signal, and a linker that connects the recognition and signaling moieties. The 4-fluorophenyl group of this compound can be incorporated as a structural element within the recognition or linker component of the probe.

The synthesis of these probes commences with the in situ generation of 4-fluorobenzonitrile (B33359) oxide from this compound, usually through dehydrochlorination with a base. The highly reactive nitrile oxide intermediate is not isolated but is immediately trapped by a dipolarophile, such as an alkyne, to yield a stable isoxazole ring system. This cycloaddition reaction is characterized by its high regioselectivity and broad functional group tolerance, making it an ideal strategy for the synthesis of complex molecular architectures.

A variety of alkyne-functionalized signaling molecules can be employed in this synthesis. For instance, reaction with an alkyne-bearing fluorophore, such as a coumarin, rhodamine, or fluorescein derivative, results in a fluorescent molecular probe. The isoxazole ring serves as a stable, covalent linker connecting the 4-fluorophenyl recognition element to the fluorescent reporter. The inherent fluorescence of the chosen fluorophore allows for the detection and quantification of the probe's interaction with its biological target.

The versatility of this synthetic approach is further highlighted by the ability to introduce a wide array of functional groups into the molecular probe structure. By selecting different substituted alkynes, researchers can systematically modify the probe's properties, such as its solubility, cell permeability, and binding affinity for the target molecule.

Below is an interactive data table summarizing the design and synthesis of potential this compound-based molecular probes.

Probe TypeRecognition MoietySignaling Moiety (Alkyne-Functionalized)Synthetic StrategyPotential Application
Fluorescent Probe4-Fluorophenyl GroupAlkyne-Coumarin1,3-Dipolar CycloadditionEnzyme activity assays
Biotinylated Probe4-Fluorophenyl GroupAlkyne-Biotin1,3-Dipolar CycloadditionAffinity-based protein profiling
PET Imaging Probe4-Fluorophenyl Group (can be radiolabeled with 18F)Alkyne-Chelator for Radiometal1,3-Dipolar CycloadditionIn vivo imaging of specific biomarkers
Targeted Drug Delivery Vehicle4-Fluorophenyl GroupAlkyne-Drug Conjugate1,3-Dipolar CycloadditionTarget-specific delivery of therapeutics

Q & A

Basic Research Questions

Q. How can α-chloro-4-fluorobenzaldoxime be synthesized, and what analytical techniques are critical for confirming its purity and structure?

  • Methodology :

  • Synthesis : Use nucleophilic substitution on 4-chloro-3-fluorobenzaldehyde (or analogous precursors) under controlled pH and temperature, followed by oxime formation with hydroxylamine .
  • Characterization : Employ NMR (¹H/¹³C) to confirm substitution patterns, FT-IR for oxime group identification (N-O stretch ~1600 cm⁻¹), and mass spectrometry for molecular ion validation. Cross-reference with computational IR spectra scaled by factors (e.g., B3-LYP/6-31G(d) scaling factor: 0.9613) to resolve ambiguities .
  • Purity : HPLC with UV detection (λ = 254 nm) and melting point analysis (compare to literature ranges, e.g., 46–49°C for related chloro-fluorobenzaldehydes ).

Q. What are the key challenges in resolving contradictory spectral data for halogenated oximes, and how can they be addressed?

  • Methodology :

  • Contradiction Analysis : Use high-level DFT (e.g., B3-LYP with exact-exchange corrections ) to simulate vibrational spectra and compare with experimental IR/Raman data. Discrepancies in low-frequency modes (<500 cm⁻¹) often arise from basis set limitations; refine with larger basis sets (e.g., 6-311G(df,p)) .
  • Validation : Cross-check NMR chemical shifts using GIAO (Gauge-Including Atomic Orbital) methods at the MP2/cc-pVTZ level .

Advanced Research Questions

Q. How do electronic effects of the chloro and fluoro substituents influence the reactivity of α-chloro-4-fluorobenzaldoxime in nucleophilic reactions?

  • Methodology :

  • Computational Modeling : Perform Fukui function analysis (DFT/B3-LYP/6-31+G(d,p)) to map electrophilic/nucleophilic sites. The electron-withdrawing -Cl and -F groups polarize the oxime moiety, increasing susceptibility to nucleophilic attack at the α-carbon .
  • Experimental Validation : Monitor reaction kinetics under varying conditions (solvent polarity, temperature) using stopped-flow spectroscopy. Correlate rate constants with computed activation energies .

Q. What are the limitations of current DFT methods in predicting the thermodynamic stability of α-chloro-4-fluorobenzaldoxime derivatives?

  • Methodology :

  • Benchmarking : Compare atomization energies and enthalpies of formation calculated via DFT (B3-LYP, B3-PW91) against experimental calorimetry data. Note systematic errors >3 kcal/mol in halogenated systems due to inadequate dispersion corrections .
  • Improvement Strategies : Hybridize DFT with post-Hartree-Fock methods (e.g., QCISD(T)/6-311G(df,p)) for improved correlation energy estimates .

Q. How can spectroscopic and crystallographic data be integrated to resolve stereochemical ambiguities in oxime derivatives?

  • Methodology :

  • X-ray Crystallography : Determine absolute configuration via heavy-atom (Cl/F) anomalous scattering. For microcrystalline samples, use synchrotron radiation to enhance resolution .
  • Complementary Spectroscopy : Assign E/Z isomerism using NOESY (Nuclear Overhauser Effect Spectroscopy) and compare with DFT-optimized geometries (e.g., B3-LYP/6-31G(d)) .

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